molecular formula C6H8O B7767430 2-Cyclohexen-1-one CAS No. 25512-62-3

2-Cyclohexen-1-one

Cat. No.: B7767430
CAS No.: 25512-62-3
M. Wt: 96.13 g/mol
InChI Key: FWFSEYBSWVRWGL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Cyclohexen-1-one is a versatile electrophile that is employed in a range of addition reactions . It interacts with various nucleophiles, including organocopper nucleophiles, enol silanes, and phosphoniosilylations .

Mode of Action

The compound’s mode of action primarily involves the addition of nucleophiles. For instance, in the conjugate addition of organocopper nucleophiles, the organocopper reagent adds to the β-carbon of this compound . In the Michael reaction with enol silanes, the enol silane adds to the α,β-unsaturated carbonyl compound . In phosphoniosilylations, the phosphoniosilyl group adds to the carbonyl carbon .

Biochemical Pathways

This compound is involved in several biochemical pathways. For instance, it is used in the construction of polycyclic natural products . It is also involved in the oxidation of cyclohexene to cyclohexene-1-one, which is initiated by an allyl-H activation step .

Result of Action

The result of this compound’s action is the formation of new compounds through addition reactions. These reactions can lead to the creation of complex structures, such as polycyclic natural products . The specific molecular and cellular effects would depend on the particular reaction and the compounds involved.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of strong bases can lead to the deprotonation of the positions 4 and 6 . Additionally, the compound’s reactivity and stability can be affected by factors such as temperature, pH, and the presence of other chemicals.

Properties

IUPAC Name

cyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-6-4-2-1-3-5-6/h2,4H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFSEYBSWVRWGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1024881
Record name 2-Cyclohexen-1-one
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Molecular Weight

96.13 g/mol
Source PubChem
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Pale yellow to yellow clear liquid; In dilution, roasted savoury aroma with a green undertone
Record name 2-Cyclohexen-1-one
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Solubility

Very slightly soluble, Soluble (in ethanol)
Record name 2-Cyclohexenone
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Density

0.988-0.998 (20°)
Record name 2-Cyclohexenone
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Vapor Pressure

3.62 [mmHg]
Record name 2-Cyclohexen-1-one
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CAS No.

930-68-7, 25512-62-3
Record name 2-Cyclohexen-1-one
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Record name 2-Cyclohexen-1-one
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Record name Cyclohex-2-enone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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